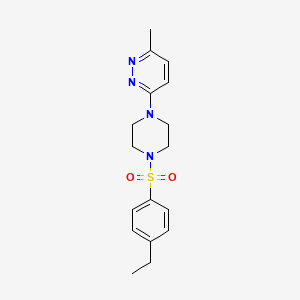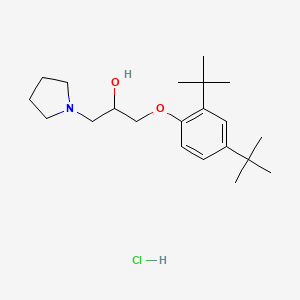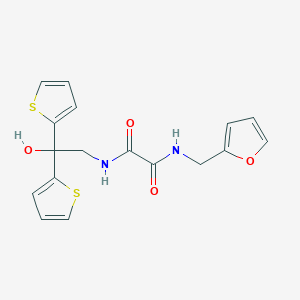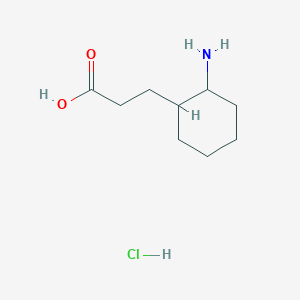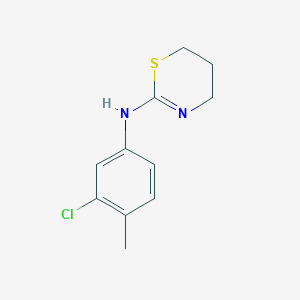
N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Übersicht
Beschreibung
“N-(3-Chloro-4-methylphenyl)acetamide” is a compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol . Another related compound is “N-(3-chloro-4-methylphenyl)hydroxylamine” with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol .
Synthesis Analysis
A new synthesis of “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
Molecular Structure Analysis
The compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .
Chemical Reactions Analysis
The designing of “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was based on the structure of K-Ras protein, and the related groups were replaced by bioisosteres to improve the affinity and selectivity .
Physical and Chemical Properties Analysis
“N-(3-Chloro-4-methylphenyl)acetamide” has a molecular weight of 183.63 g/mol, and its computed properties include an XLogP3 of 2.7, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study conducted by Uwabagira, Sarojini, and Poojary (2018) discussed the synthesis of a related compound, "N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine", through the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under specific conditions. The in vitro antibacterial activity of the synthesized compound against Staphylococcus aureus and Chromobacterium violaceum was evaluated, indicating potential for antimicrobial applications (Uwabagira, Sarojini, & Poojary, 2018).
Antimicrobial and Cytotoxic Activity
Further, the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated antimicrobial activities. This compound, through a series of reactions, yielded derivatives with moderate antimicrobial activity against pathogenic bacterial and fungal strains, highlighting the versatility of thiazole derivatives in developing antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Anti-inflammatory and Analgesic Activities
Another research explored the synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles, demonstrating promising anti-inflammatory and analgesic activities. Compounds within this study showed significant anti-inflammatory and analgesic effects, with one particular compound outperforming phenylbutazone in ulcerogenic activity, which suggests these derivatives' potential in developing anti-inflammatory and pain management drugs (Bhati & Kumar, 2008).
Antitumor Activities
The antitumor activities of 2-(4-acylaminophenyl)benzothiazoles were investigated for their potent and selective effects against various cancer cell lines. This study elucidates the crucial role of metabolism in the antitumor mechanism of benzothiazoles, highlighting the significance of N-acetylation and oxidation in biotransformation processes. Such insights are vital for understanding the molecular basis of these compounds' antitumor activities and developing novel cancer therapies (Chua et al., 1999).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c1-8-3-4-9(7-10(8)12)14-11-13-5-2-6-15-11/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTRUJXCTVJOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NCCCS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322446 | |
| Record name | N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380346-27-0 | |
| Record name | N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)
![4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2981237.png)
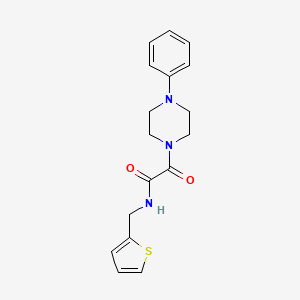
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2981241.png)
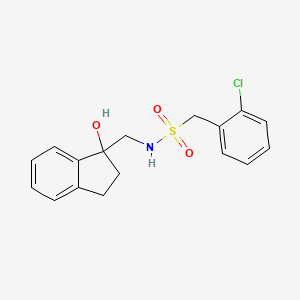
![N-[1-(2-fluorophenyl)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2981243.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981244.png)
